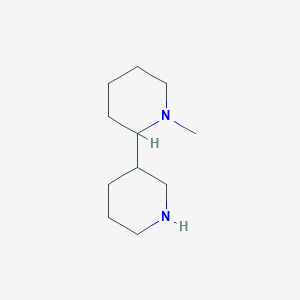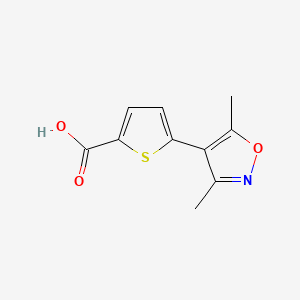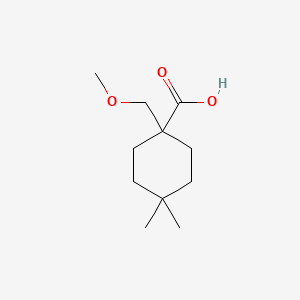![molecular formula C7H3BrF3N3 B13155194 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 7th position on the triazolo[4,3-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Reaction Conditions: These reactions typically require the presence of a base and are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield an aminotriazolopyridine derivative.
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Material Science: The compound’s unique structural features make it useful in the development of organic electronics and photocatalysis.
Biological Research: It is studied for its antibacterial and antifungal properties, making it a candidate for new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine and trifluoromethyl groups.
1,2,4-Triazolo[4,3-b]pyridine: Another structural isomer with different substitution patterns.
Uniqueness
3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential biological activities. These substituents also contribute to its distinct electronic properties, making it valuable in various applications.
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H |
InChI Key |
SYQSNNSDZVFURC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13155111.png)

methanol](/img/structure/B13155118.png)

methanol](/img/structure/B13155126.png)
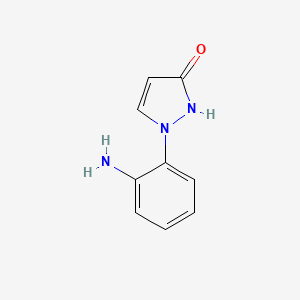
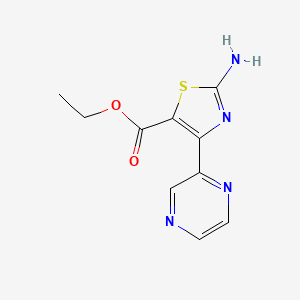
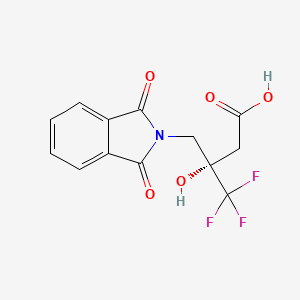
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
